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Abstract
Diacetyl (2,3-butanedione) and 2,3-pentanedione are vicinal diketones (VDKs) that are natural

byproducts of the fermentation process in beer production.[1][2][3][4] These compounds are

significant contributors to the flavor and aroma of beer, often imparting a "buttery" or

"butterscotch" character.[5] While desirable in some beer styles at low concentrations, they are

generally considered off-flavors when present above their sensory thresholds. Consequently,

the accurate and reliable quantification of diacetyl and 2,3-pentanedione is crucial for quality

control in the brewing industry. This application note provides detailed protocols for the analysis

of these compounds in beer using gas chromatography (GC) and high-performance liquid

chromatography (HPLC), along with typical quantitative data and a summary of their formation

and reduction pathways during fermentation.

Introduction
Diacetyl and 2,3-pentanedione are formed during the synthesis of the amino acids valine and

isoleucine by yeast. The precursor to diacetyl, α-acetolactate, is produced within the yeast cell

and can leak into the beer, where it is chemically converted to diacetyl through spontaneous

oxidative decarboxylation. A similar pathway involving α-acetohydroxybutyrate leads to the

formation of 2,3-pentanedione. Yeast can subsequently absorb and reduce these VDKs to the

less flavor-active compounds acetoin and 2,3-butanediol.

The concentration of VDKs in the final product is influenced by several factors, including yeast

strain, fermentation temperature, and maturation time. A "diacetyl rest," which involves holding
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the beer at a warmer temperature after primary fermentation, is a common practice to ensure

the reduction of diacetyl to below its flavor threshold. The flavor threshold for diacetyl in beer is

typically between 0.1 and 0.2 ppm for lagers and 0.1 to 0.4 ppm for ales, while the threshold for

2,3-pentanedione is higher, around 0.9 to 1.0 ppm.

Accurate monitoring of VDK levels throughout the brewing process is essential for maintaining

product consistency and quality. This note details two common analytical approaches for VDK

quantification: Headspace Gas Chromatography (HS-GC) with Electron Capture Detection

(ECD) or Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)

with fluorometric detection after derivatization.

Quantitative Data Summary
The following tables summarize typical concentrations of diacetyl and 2,3-pentanedione in beer

at different stages of the brewing process and in commercially available products.

Table 1: VDK Concentrations During Fermentation and Maturation

Fermentation Stage Diacetyl (ppb) 2,3-Pentanedione (ppb)

Day 4 of Fermentation 208.9 32.1

Day 5 of Fermentation 130.6 18.6

Day 6 of Fermentation 101.7 12.0

Before Bottling 39.7 7.1

Data adapted from a study on VDK levels during the diacetyl rest process.

Table 2: VDK Concentrations in Commercially Available Beers

Beer Style Diacetyl (µg/L or ppb)
2,3-Pentanedione (µg/L or
ppb)

Beer 1 12.98 11.65

Beer 2 14.83 Not Reported
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Data from an analysis of commercially available beer samples.

Biochemical Pathway of VDK Formation and
Reduction
The formation and subsequent reduction of diacetyl and 2,3-pentanedione by yeast are critical

metabolic processes influencing beer flavor. The following diagram illustrates these pathways.
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Caption: Biochemical pathway of VDK formation and reduction by yeast.

Experimental Protocols
Protocol 1: Analysis of Diacetyl and 2,3-Pentanedione by
Headspace Gas Chromatography (HS-GC)
This method is widely used for its sensitivity and specificity in measuring volatile compounds

like VDKs.

1. Materials and Reagents:

Gas Chromatograph (GC) with an Electron Capture Detector (ECD) or Mass Spectrometer

(MS)

Headspace Autosampler

GC Column: e.g., DB-WAX or equivalent polar column (60 m x 0.32 mm I.D., 1.80 µm film

thickness)

Headspace Vials (20 mL) with caps and septa

Diacetyl (2,3-butanedione), 2,3-pentanedione, and 2,3-hexanedione (internal standard)

analytical standards

Ethanol (reagent grade)

Deionized Water

2. Standard Preparation:

Stock Standard Solution (e.g., 1000 ppm): Prepare by dissolving a known amount of diacetyl

and 2,3-pentanedione in ethanol.

Working Standard Solutions (e.g., 10, 25, 50, 100 ppb): Prepare by serial dilution of the stock

solution with deionized water.
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Internal Standard Solution (e.g., 50 ppb): Prepare a solution of 2,3-hexanedione in deionized

water.

3. Sample Preparation:

Degas the beer sample by pouring it back and forth between two beakers.

Pipette 5 mL of the degassed beer sample into a 20 mL headspace vial.

Add a known volume of the internal standard solution to each vial (to achieve a final

concentration of e.g., 50 ppb).

Immediately seal the vial with a cap and septum.

4. Instrumental Analysis:

Headspace Autosampler Conditions:

Oven Temperature: 60°C

Incubation Time: 45-90 minutes (to allow for the conversion of precursors to VDKs)

Vial Pressurization: 150 kPa

GC Conditions:

Injection Mode: Split

Carrier Gas: Helium or Nitrogen

Oven Temperature Program:

Initial Temperature: 40°C, hold for 5 minutes

Ramp: 10°C/min to 130°C

Hold: 5 minutes

Detector Temperature (ECD): 130°C
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5. Data Analysis:

Create a calibration curve by plotting the peak area ratio of the analyte to the internal

standard against the concentration of the working standards.

Quantify the concentration of diacetyl and 2,3-pentanedione in the beer samples using the

calibration curve.

Protocol 2: Analysis of Diacetyl and 2,3-Pentanedione by
HPLC with Fluorometric Detection
This method involves derivatization of the VDKs to fluorescent compounds prior to analysis.

1. Materials and Reagents:

High-Performance Liquid Chromatography (HPLC) system with a fluorometric detector

Reversed-phase C18 column

Solid-Phase Extraction (SPE) C18 cartridges

2,3-diaminonaphthalene (DAN) derivatizing agent

Methanol (HPLC grade)

Deionized Water

2. Standard and Sample Preparation:

Prepare VDK standards as described in the GC protocol.

Pass the beer sample through a C18 SPE cartridge for initial cleanup.

To the cleaned-up sample, add the DAN derivatizing agent and allow the reaction to

proceed.

Pass the derivatized solution through another C18 SPE cartridge to concentrate the

fluorescent derivatives.
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Elute the derivatives from the SPE cartridge with methanol.

3. Instrumental Analysis:

HPLC Conditions:

Mobile Phase: Methanol/Water gradient

Flow Rate: 1.0 mL/min

Fluorometric Detector: Excitation and emission wavelengths optimized for the VDK-DAN

derivatives.

4. Data Analysis:

Quantify the VDKs based on a calibration curve prepared from derivatized standards.

Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of VDKs in beer.
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Caption: General workflow for HS-GC analysis of VDKs in beer.
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Conclusion
The monitoring and control of diacetyl and 2,3-pentanedione are essential for ensuring the

desired flavor profile and quality of beer. The HS-GC and HPLC methods described in this

application note provide reliable and sensitive means for quantifying these critical flavor

compounds. The choice of method may depend on available instrumentation and specific

analytical requirements. By implementing these protocols, brewers and quality control

laboratories can effectively manage VDK levels throughout the production process, leading to a

more consistent and high-quality final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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